molecular formula C9H7FO3 B8140562 5-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

5-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B8140562
M. Wt: 182.15 g/mol
InChI Key: FTBRWBNXIVWAKM-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a useful research compound. Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dearomatizing Fluoroaroylation : Aroyl fluorides can be used as bifunctional reagents for dearomatizing fluoroaroylation of benzofurans, including 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid derivatives. This process yields 2,3-difunctionalized dihydrobenzofurans with moderate to good yield and high diastereoselectivity (Yu et al., 2022).

  • Antitumor Activity : Certain amino acid ester derivatives containing 5-fluorouracil demonstrate promising antitumor activity, particularly against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).

  • Synthesis of Dihydropyrroles : Difluoro-substituted azomethine ylides are used for synthesizing 2-Fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives, leading to various compounds via different reactions (Novikov et al., 2005).

  • Cytotoxic Effects Against Breast Cancer : Fluorinated 2-(4-aminophenyl)benzothiazoles, related to fluorobenzofuran derivatives, show potent cytotoxic effects against sensitive human breast cancer cell lines (Hutchinson et al., 2001).

  • Antibacterial Activity : Fluoronaphthyridines, including compounds structurally similar to 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid, exhibit significant antibacterial activity, especially compound 33 (BMY 43748) (Bouzard et al., 1992).

  • Glycopeptide Synthesis : Fluorobenzoyl groups, which can be derived from 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid, offer high stereoselectivity and reduced beta-elimination in glycopeptide synthesis compared to benzoyl groups (Sjölin & Kihlberg, 2001).

  • HPLC Enhancement for Amino Acids : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound related to 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid, enhances high-performance liquid chromatography for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBRWBNXIVWAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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